molecular formula C21H20FN7 B611966 Ilginatinib CAS No. 1239358-86-1

Ilginatinib

カタログ番号: B611966
CAS番号: 1239358-86-1
分子量: 389.4 g/mol
InChIキー: UQTPDWDAYHAZNT-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

イルギナチニブの合成は、市販の出発物質から始まる複数の手順を伴います反応条件は通常、有機溶媒、触媒、およびカップリング反応のためのパラジウム触媒などの試薬の使用を含みます .

工業的製造方法

イルギナチニブの工業的製造は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高スループット反応器、連続フロー化学、およびプロセス最適化を使用して、最終生成物の高収率と純度を確保することが含まれます .

化学反応の分析

反応の種類

イルギナチニブは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主な生成物は、さらに処理されてイルギナチニブを生成するさまざまな中間体です。 これらの中間体には、ピラゾール誘導体、フルオロフェニル中間体、およびピリジン誘導体が含まれます .

科学研究への応用

イルギナチニブは、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Myelofibrosis

Ilginatinib is primarily being investigated for its efficacy in treating myelofibrosis, a rare blood cancer characterized by the overproduction of blood cells in the bone marrow. The following clinical trials highlight its applications:

  • Phase 2 Clinical Trial (NCT04854096) :
    • Objective : To assess the efficacy and safety of this compound compared to best available therapy in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis with severe thrombocytopenia.
    • Design : Open-label, multicenter, randomized controlled trial.
    • Results : Preliminary findings indicate that this compound may reduce spleen size and improve symptoms associated with myelofibrosis more effectively than existing treatments .
  • Efficacy Against JAK2 Mutations :
    • Studies have shown that Ilginatinib exhibits significant anti-proliferative activity against tumor cells expressing constitutively activated JAK2 mutations (e.g., JAK2V617F), leading to apoptosis and reduced cell proliferation .

Comparative Analysis with Other JAK Inhibitors

This compound's selectivity for JAK2 over other kinases makes it a promising candidate among existing treatments. The table below compares this compound with other notable JAK inhibitors:

Compound NameTargeted EnzymeSelectivityUnique Features
This compoundJAK2HighSelective for mutant JAK2; less myelosuppressive
RuxolitinibJAK1/JAK2ModerateFirst-in-class; broader target range
FedratinibJAK2HighApproved for treatment; different side effect profile
BaricitinibJAK1/JAK2ModerateDual inhibition; used in rheumatoid arthritis

Case Studies and Research Findings

類似化合物との比較

類似化合物

イルギナチニブの独自性

イルギナチニブは、他のJAKファミリーメンバーよりもJAK2に対する高い選択性を有するため、標的外効果が起こる可能性が低くなっています。 この選択性は、他のJAK阻害剤と比較して副作用が少ない骨髄増殖性腫瘍の治療のための有望な候補となっています .

生物活性

Ilginatinib (NS-018) is a highly selective and potent inhibitor of the Janus kinase 2 (JAK2), primarily developed for the treatment of myeloproliferative neoplasms (MPNs) such as myelofibrosis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and clinical implications.

This compound operates through an ATP-competitive mode of action , selectively inhibiting JAK2, which plays a crucial role in the signaling pathways of various hematopoietic growth factors. The compound exhibits a low nanomolar IC50 value, indicating high potency:

  • IC50 Values :
    • JAK2: 0.72 nM
    • JAK1: 33 nM
    • JAK3: 39 nM
    • TYK2: 22 nM

This selectivity is significant, as it demonstrates a 46-fold selectivity for JAK2 over JAK1, 54-fold over JAK3, and 31-fold over TYK2 .

In Vitro Activity

This compound has shown promising results in vitro, particularly against cell lines with mutations such as JAK2V617F or MPLW515L . The compound effectively suppresses colony-forming unit-granulocyte/macrophage (CFU-GM) formation from bone marrow mononuclear cells derived from patients with myelodysplastic syndromes (MDS). Notably, it inhibits the phosphorylation of STAT3—a downstream target of JAK2—demonstrating its functional impact on signaling pathways involved in hematopoiesis .

In Vivo Efficacy

In preclinical models, this compound has demonstrated significant therapeutic potential:

  • Mouse Models :
    • Administration of this compound at doses ranging from 12.5 to 100 mg/kg resulted in prolonged survival and reduced splenomegaly in mice with the JAK2V617F mutation.
    • It significantly decreased leukocytosis and hepatosplenomegaly while improving overall nutritional status .

Clinical Trials and Findings

This compound has been evaluated in several clinical trials targeting myelofibrosis:

  • Phase 1/Phase 2 Study (NCT01423851) : This trial assessed the safety and tolerability of this compound in patients with primary myelofibrosis. Results indicated a significant reduction in spleen size and improvements in symptoms associated with myelofibrosis .
  • Phase 2 Study (NCT04854096) : This ongoing study compares the efficacy and safety of this compound against best available therapy (BAT) for patients with myelofibrosis .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other JAK inhibitors:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/JAK1)Other Targets
This compound330.7246-foldSRC, FYN
Ruxolitinib190.824-fold-
Pacritinib3186.626-fold-
Momelotinib726.713-fold-

This table highlights that this compound exhibits superior selectivity for JAK2 compared to other compounds, making it a promising candidate for targeted therapies in MPNs .

特性

IUPAC Name

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTPDWDAYHAZNT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115696
Record name N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239358-86-1
Record name N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239358-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NS-018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239358861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NS-018
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILGINATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R994WX4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。